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Compound of Interest

Compound Name: Methyl homoserinate

Cat. No.: B15315554

Introduction

Methyl homoserinate, the methyl ester of the amino acid homoserine, is a molecule of interest
in various biochemical and pharmaceutical research areas. Its structural similarity to
endogenous metabolites makes it a valuable tool in studying metabolic pathways and as a
potential building block in drug design. A thorough understanding of its spectroscopic
characteristics is fundamental for its identification, quantification, and characterization in
complex biological matrices. This technical guide provides a comprehensive overview of the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for
methyl homoserinate. In the absence of extensive peer-reviewed experimental data for this
specific molecule, this guide combines predicted data, analysis of analogous compounds, and
theoretical fragmentation patterns to offer a robust spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of individual atoms. The following tables
summarize the predicted *H and 3C NMR chemical shifts for methyl homoserinate. These
predictions are based on computational algorithms that analyze the molecule's structure and
estimate the resonance frequencies of each nucleus.

Table 1: Predicted *H NMR Data for Methyl Homoserinate
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Chemical Shift

Protons Multiplicity Integration
(ppm)
Ha ~3.8-4.0 Triplet 1H
HB ~1.9-2.1 Multiplet 2H
Hy ~3.6-3.8 Triplet 2H
-OCHs ~3.7 Singlet 3H
-NH:z Variable Broad Singlet 2H
-OH Variable Broad Singlet 1H

Table 2: Predicted 13C NMR Data for Methyl Homoserinate

Carbon Atom Chemical Shift (ppm)
C=0 ~173-175

Ca ~53-55

CB ~33-35

Cy ~58 - 60

-OCHs ~51 - 53

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation. The expected IR absorption bands for methyl
homoserinate can be inferred from the known spectra of L-homoserine and the methyl ester of
L-serine.[1][2]

Table 3: Expected IR Absorption Bands for Methyl Homoserinate
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Functional Group

Wavenumber (cm—?)

Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad
N-H stretch (amine) 3300 - 3500 Medium, Broad
C-H stretch (alkane) 2850 - 3000 Medium

C=0 stretch (ester) 1735 - 1750 Strong

N-H bend (amine) 1590 - 1650 Medium

C-O stretch (ester) 1100 - 1300 Strong

C-O stretch (alcohol) 1000 - 1260 Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The fragmentation pattern of a molecule in a mass spectrometer provides valuable information

about its structure. The expected fragmentation of methyl homoserinate under electron

ionization (EI) would involve characteristic losses of functional groups.

Table 4: Predicted Mass Spectrometry Fragmentation for Methyl Homoserinate

m/z Fragment lon Description

133 [M]* Molecular lon

115 [M - H20]* Loss of water

102 [M - OCHs]* Loss of methoxy radical

74 [M - COOCHs]* Loss of carbomethoxy group
56 [C3HeN]*

44 [C2HeN]*

30 [CHaN]*

Experimental Protocols
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The following are general protocols for acquiring NMR, IR, and MS data for a small organic
molecule like methyl homoserinate.

4.1 NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of methyl homoserinate in 0.5-0.7
mL of a deuterated solvent (e.g., D20, CDClIs, or DMSO-ds). The choice of solvent will
depend on the solubility of the compound and the desired chemical shift referencing.

e Instrument Setup:
o Use a standard 5 mm NMR tube.
o Tune and shim the NMR spectrometer to the appropriate nucleus (*H or 13C).

o Set the spectral width, number of scans, and relaxation delay. For 13C NMR, a larger
number of scans will be required due to the lower natural abundance of the 13C isotope.

o Data Acquisition: Acquire the Free Induction Decay (FID) and process the data using Fourier
transformation, phase correction, and baseline correction.

o Data Analysis: Integrate the peaks in the *H NMR spectrum to determine the relative number
of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the
respective protons and carbons in the molecule.

4.2 IR Spectroscopy
e Sample Preparation:

o Neat Liquid: If methyl homoserinate is a liquid, a thin film can be placed between two salt
plates (e.g., NaCl or KBr).

o Solid (KBr Pellet): If it is a solid, grind a small amount of the sample with dry potassium
bromide (KBr) powder and press it into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the
regions of interest (e.g., CCla or CS2).
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e Instrument Setup: Place the sample in the IR spectrometer.
» Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm~2.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups in the molecule.

4.3 Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

« lonization: lonize the sample using an appropriate method, such as Electron lonization (EI)
or Electrospray lonization (ESI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight, or ion trap).

o Detection: Detect the ions and generate a mass spectrum.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis of a
synthesized compound like methyl homoserinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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